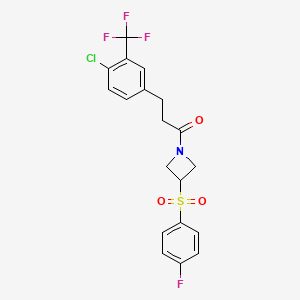
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H16ClF4NO3S and its molecular weight is 449.84. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiandrogenic Activity
Research has identified a series of compounds with structural similarities to the specified chemical that have been tested for antiandrogen activity. These compounds, particularly those in the trifluoromethyl series, exhibited partial androgen agonist activity. This suggests potential applications in treating androgen-responsive diseases through peripheral selectivity (Tucker, Crook, & Chesterson, 1988).
Fuel Cell Applications
A series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups and incorporating bis(4-fluorophenyl)sulfone have shown promise for fuel-cell applications. These materials exhibited high proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, sharing structural motifs with the queried compound, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shah et al., 2014).
Synthetic Applications
The compound and its related structures have found applications in synthetic chemistry, including the synthesis of monofluorinated compounds and the development of novel deoxofluorinating agents with high thermal stability. Such agents are crucial for introducing fluorinated moieties into organic molecules, which is of great importance in pharmaceuticals, agrochemicals, and material science (Umemoto et al., 2010).
Environmental Degradation
Studies have also focused on the microbial degradation of polyfluoroalkyl chemicals, which might include compounds similar to the one . Understanding the biodegradation pathways of these chemicals is essential for assessing their environmental impact and for developing strategies to mitigate their presence in ecosystems (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF4NO3S/c20-17-7-1-12(9-16(17)19(22,23)24)2-8-18(26)25-10-15(11-25)29(27,28)14-5-3-13(21)4-6-14/h1,3-7,9,15H,2,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPXGBNUVZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)


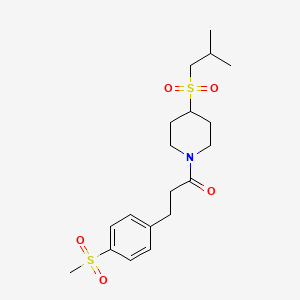

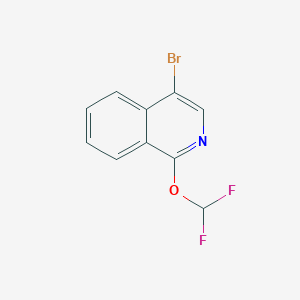
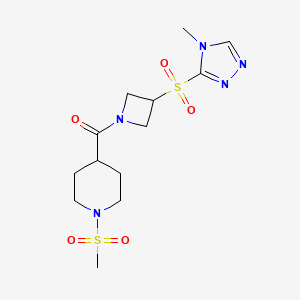

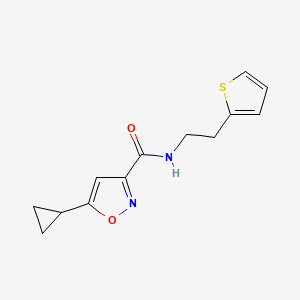
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2829814.png)
![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
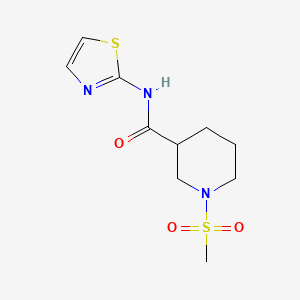
![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)